Cas no 1805490-59-8 (Ethyl 4-cyano-2-formyl-5-methylphenylacetate)

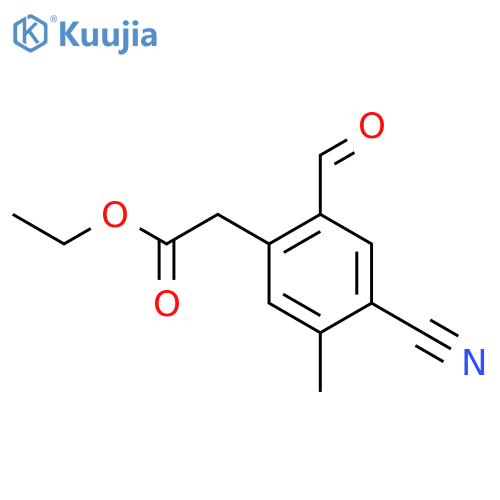

1805490-59-8 structure

商品名:Ethyl 4-cyano-2-formyl-5-methylphenylacetate

CAS番号:1805490-59-8

MF:C13H13NO3

メガワット:231.247223615646

CID:5007109

Ethyl 4-cyano-2-formyl-5-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-2-formyl-5-methylphenylacetate

-

- インチ: 1S/C13H13NO3/c1-3-17-13(16)6-10-4-9(2)11(7-14)5-12(10)8-15/h4-5,8H,3,6H2,1-2H3

- InChIKey: VTCQBDFLYIWDAW-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC1C=C(C)C(C#N)=CC=1C=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 331

- トポロジー分子極性表面積: 67.2

- 疎水性パラメータ計算基準値(XlogP): 1.6

Ethyl 4-cyano-2-formyl-5-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006732-500mg |

Ethyl 4-cyano-2-formyl-5-methylphenylacetate |

1805490-59-8 | 97% | 500mg |

782.40 USD | 2021-07-06 | |

| Alichem | A010006732-250mg |

Ethyl 4-cyano-2-formyl-5-methylphenylacetate |

1805490-59-8 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Alichem | A010006732-1g |

Ethyl 4-cyano-2-formyl-5-methylphenylacetate |

1805490-59-8 | 97% | 1g |

1,475.10 USD | 2021-07-06 |

Ethyl 4-cyano-2-formyl-5-methylphenylacetate 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1805490-59-8 (Ethyl 4-cyano-2-formyl-5-methylphenylacetate) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量